

Fiscalin C vs fumiquinazoline alkaloids: a structural activity relationship study

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A Comparative Guide to the Structure-Activity Relationship of **Fiscalin C** and Fumiquinazoline Alkaloids

This guide provides a detailed comparison of **Fiscalin C** and other fumiquinazoline alkaloids, focusing on their structure-activity relationships, particularly in the context of their promising antitumor properties. It is intended for researchers, scientists, and drug development professionals interested in this class of natural products.

Introduction

Fumiquinazoline alkaloids are a class of secondary metabolites produced primarily by fungi, notably from the Aspergillus and Penicillium genera.[1][2] These compounds are characterized by a core pyrazino[2,1-b]quinazoline-3,6-dione ring system, often linked to an indole moiety derived from tryptophan.[1][2] Fiscalins, including **Fiscalin C**, are a subgroup of these alkaloids.[1][3] This family of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, neuroprotective, and substance P inhibitory effects.[1][3][4] Understanding the relationship between their complex structures and biological functions is crucial for the development of new therapeutic agents.

Structural Framework

The core chemical scaffold of the fumiquinazoline and fiscalin alkaloids is the pyrazino[2,1-b]quinazoline-3,6-dione system. The structural diversity within this family arises from variations



in the amino acids from which they are derived and their stereochemistry.[2][5] This rich stereochemistry and the presence of fused rings are key features for structure-activity relationship (SAR) studies.[6]

Core Structure: Pyrazino[2,1-b]quinazoline-3,6-dione Key Compounds:

- **Fiscalin C**: A representative member of the fiscalin subgroup.
- Fumiquinazoline A-G: A series of related alkaloids with varying cytotoxic activities. For instance, Fumiquinazoline A has shown the highest cytotoxicity in some studies, while Fumiquinazoline E has the lowest among this group.[6]
- Fumiquinazoline J: Noted for its anticancer activity against a broad range of human and mouse tumor cell lines.[6][7]

Structure-Activity Relationship (SAR) and Biological Activity

The antitumor activity of fumiquinazoline alkaloids is a key area of investigation. Many of these fungal metabolites have demonstrated promising, albeit often moderate, cytotoxic effects against various cancer cell lines.[1][6]

Fumiquinazolines F and G have been shown to inhibit the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231).[7][8] Their mechanism involves the inhibition of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[7][8] Treatment with these compounds leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers like vimentin and CD44.[7][8]

Fiscalins were initially identified as substance P inhibitors, with Fiscalin A, B, and C showing Ki values of 57, 174, and 68 μ M, respectively, for inhibiting the binding of substance P to the human neurokinin-1 (NK-1) receptor.[3] Beyond this, fiscalins are also recognized for their anticancer properties.[1]

The stereochemistry of these molecules plays a significant role in their biological activity. Studies comparing enantiomeric pairs have shown differences in their growth inhibitory effects



on tumor cell lines, indicating that the specific three-dimensional arrangement of the atoms is crucial for their interaction with biological targets.[1]

Quantitative Data on Cytotoxicity

The following table summarizes the reported cytotoxic activities of various fumiquinazoline alkaloids against a range of cancer cell lines. This data highlights the differences in potency among structurally related compounds.

Compound	Cell Line	Activity Metric	Value
Fumiquinazoline A	P-388 (Murine Leukemia)	IC50	6.1 μg/mL[6][7]
Fumiquinazoline C	tsFT210, BEL-7402, A-549, P388, HL60	-	Effective Inhibition[9]
Fumiquinazoline E	P-388 (Murine Leukemia)	IC50	52 μg/mL[6][7]
Fumiquinazoline F	MCF-7 (Breast Cancer)	IC50	48 μM[7][8][9]
MDA-MB-231 (Breast Cancer)	IC50	54.1 μM[7][8][9]	
Fumiquinazoline J	A2780sens (Ovarian Cancer)	IC50	18.5 μM[6][7]
A2780CisR (Ovarian Cancer, Cisplatin- Resistant)	IC50	38.8 μM[6][7]	
Synthetic Analogs (5a-d)	NCI-H460 (Lung Cancer), HCT-15 (Colorectal Cancer)	GI50	31 to 52 μM[1]

Signaling Pathways and Mechanisms of Action



As mentioned, a key mechanism for the anticancer activity of fumiquinazolines F and G is the inhibition of the epithelial-mesenchymal transition (EMT). This process is fundamental for cancer cell invasion and metastasis. The diagram below illustrates this inhibitory action.

Caption: Inhibition of Epithelial-Mesenchymal Transition (EMT) by Fumiquinazolines F and G.

Experimental Protocols

The evaluation of the cytotoxic and antiproliferative effects of compounds like **Fiscalin C** and fumiquinazoline alkaloids is a cornerstone of their preclinical assessment. Assays such as the MTT, SRB, or LDH release assays are commonly employed.[10][11][12]

Sulforhodamine B (SRB) Colorimetric Assay Protocol

This assay is used to measure drug-induced cytotoxicity and cell proliferation.[1]

- Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g.,
 Fiscalin C, other fumiquinazolines) and a positive control (like Doxorubicin) for a specified period, typically 48-72 hours.[1]
- Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour.
- Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
- Washing: Unbound dye is removed by washing with 1% acetic acid.
- Solubilization and Measurement: The plates are air-dried, and the protein-bound SRB dye is solubilized with a 10 mM Tris base solution. The optical density (absorbance) is measured on a microplate reader at approximately 515 nm.
- Data Analysis: The absorbance is proportional to the total cellular protein, which correlates with the number of living cells. The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.



The general workflow for such an experiment is visualized below.

Caption: General experimental workflow for a Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The fiscalin and fumiquinazoline alkaloids represent a structurally diverse family of natural products with significant therapeutic potential, particularly in oncology. The pyrazino[2,1-b]quinazoline-3,6-dione core is a privileged scaffold, with cytotoxic activity being highly dependent on stereochemistry and peripheral substitutions. Compounds like Fumiquinazoline F and G demonstrate a clear mechanism of action by inhibiting EMT, providing a strong rationale for their further development. The moderate potency of many natural isolates suggests that medicinal chemistry efforts to synthesize more potent and selective analogs, guided by detailed SAR studies, could lead to the discovery of novel anticancer drug candidates.

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